
Fmoc-L-Ala-CHN2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Ala-CHN2 is a synthetic compound widely used in organic chemistry, particularly in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis. The diazo group in the compound is known for its reactivity, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ala-CHN2 typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to the amino acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.
Diazomethane Formation: The diazo group is introduced by treating the Fmoc-protected amino acid with diazomethane or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-Cl and diazomethane are used to produce the compound in bulk.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Oxidation Reactions
The diazo group (-CHN₂) undergoes oxidation to form carbonyl derivatives:
- Ketone Formation : Oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the diazo group into a ketone .
- Carboxylic Acid Formation : Strong oxidizing agents (e.g., H₂O₂/Fe³⁺) yield carboxylic acids.
Example Reaction Pathway :
Fmoc L Ala CHN2H+KMnO4Fmoc L Ala CO
Reduction Reactions
Reduction of the diazo group produces amines or alcohols:
- Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the diazo group to -NH₂ .
- Alcohol Formation : Mild reducing agents (e.g., NaBH₄) yield secondary alcohols.
Example Reaction Pathway :
Fmoc L Ala CHN2H2/Pd CFmoc L Ala CH2NH2
Substitution Reactions
The diazo group reacts with nucleophiles (e.g., halides, amines):
- Iodination : Treatment with NaI and iodobeads generates mono- and di-iodinated derivatives (Table 1) .
- Thiol Coupling : Reaction with thiols (RSH) forms thioethers .
Table 1: Inhibition Rates of Iodinated Derivatives Against Cathepsins
Inhibitor | k+2 (M⁻¹s⁻¹) for Cathepsin B | k+2 (M⁻¹s⁻¹) for Cathepsin L |
---|---|---|
Fmoc-Tyr-Ala-CHN₂ | 1,660 ± 220 | 194,000 ± 28,000 |
Fmoc-[I]Tyr-Ala-CHN₂ | 10,200 ± 2,300 | 240,000 ± 90,000 |
Fmoc-[I₂]Tyr-Ala-CHN₂ | 25,300 ± 10,000 | 60,900 ± 12,000 |
Data from Xing et al. (2005) .
Carbene Transfer Reactions
The diazo group participates in carbene insertion reactions:
- Arndt-Eistert Homologation : Fmoc-L-Ala-CHN₂ serves as a diazoalkane precursor for β-amino acid synthesis via homologation .
Mechanism :
- Acylation of diazomethane with Fmoc-protected amino acids.
- Wolff rearrangement under UV light to form β-amino acids .
Protease Inhibition Mechanisms
Fmoc-L-Ala-CHN₂ derivatives act as irreversible inhibitors of cysteine proteases:
- Cathepsin B/L Inhibition : Covalent binding to active-site cysteine residues via diazo group reactivity .
- Apoptosis Induction : Inhibition disrupts lysosomal proteolysis, leading to autophagic cell death in neuroblastoma .
Structural Insight :
The diazo group forms a stable covalent bond with the catalytic cysteine (Cys29 in cathepsin B) .
Stability and Environmental Sensitivity
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-L-Ala-CHN2 is extensively used in solid-phase peptide synthesis (SPPS). It facilitates:
- Formation of Peptide Bonds : Protecting amines during the synthesis process.
- Synthesis of Biologically Active Peptides : Essential for drug development and therapeutic applications.
Cancer Research
Recent studies have highlighted the role of this compound as an inhibitor of cathepsins B and L, which are implicated in various cancers, particularly neuroblastoma. Key findings include:
- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in neuroblastoma cells without affecting normal cells .
- Mechanism : The compound inhibits cathepsins B and L, leading to the accumulation of electron-dense vesicles and subsequent cell death .
Proteomics Studies
In proteomics, this compound is utilized for:
- Quantification of Proteins : It aids in the analysis of cathepsin activity within cellular environments .
- Functional Probes : The compound serves as a probe to study the functional biology of cathepsins in both normal and disease states .
Drug Development
The compound's ability to inhibit specific proteases makes it a candidate for:
- Peptide-Based Therapeutics : It can be used to develop drugs targeting proteolytic pathways involved in cancer progression .
Case Study 1: Neuroblastoma Treatment
A study demonstrated that this compound (referred to as FYAD) effectively induced apoptosis in neuroblastoma cell lines (IMR-32 and SK-N-SH) with an IC50 of approximately 100 nM. The treatment led to significant morphological changes within the cells, including the accumulation of large electron-dense vesicles and multivesicular bodies .
Case Study 2: Specificity Towards Cancer Cells
In experiments comparing various cell lines, FYAD selectively induced death in neuroblastoma cells while showing minimal effects on breast cancer and fibrosarcoma cell lines. This specificity highlights its potential as a targeted cancer therapy .
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Protecting Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
Diazo Group Reactivity: The diazo group acts as a reactive intermediate, facilitating various chemical transformations.
Molecular Targets and Pathways
Peptide Synthesis: The Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids.
Chemical Transformations: The diazo group undergoes reactions with various reagents, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-(9-Fluorenylxycarbonyl)-3-(3-pyridyl)-L-alanine
- N-alpha-t-butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-D-lysine
Uniqueness
Fmoc-L-Ala-CHN2 is unique due to its combination of the Fmoc protecting group and the diazo group. This dual functionality allows for versatile applications in peptide synthesis and other chemical transformations, making it a valuable compound in both research and industrial settings.
Actividad Biológica
Fmoc-L-Ala-CHN2 is a compound of significant interest in biochemical research, particularly for its role as an irreversible inhibitor of cysteine proteases, specifically cathepsins B and L. This compound has been studied extensively for its biological activity, especially in the context of cancer therapeutics, notably in neuroblastoma.
This compound operates primarily by binding covalently to the active sites of cathepsins B and L. This inhibition leads to the induction of apoptosis in specific cancer cell lines while sparing normal cells. The mechanism involves:
- Covalent Binding : The compound forms a stable bond with the catalytic site of active cathepsins, effectively inhibiting their proteolytic activity .
- Induction of Apoptosis : In neuroblastoma cells, this compound triggers apoptotic pathways characterized by the accumulation of electron-dense vesicles and multivesicular bodies, disrupting normal cellular functions .
Biological Activity in Cancer Cells
Research indicates that this compound exhibits selective cytotoxicity towards neuroblastoma cells. Key findings include:
- Cell Line Sensitivity : In colony-forming assays, neuroblastoma cell lines such as IMR-32 showed significant growth inhibition with an IC50 around 100 nM. In contrast, other tumor cell lines did not exhibit similar sensitivity .
- Apoptosis Mechanism : The compound caused characteristic apoptotic changes such as chromatin condensation and mitochondrial alterations without inducing cell death in non-tumor cells .
Comparative Efficacy
The efficacy of this compound can be compared with other known inhibitors:
Compound | Target Enzyme | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | Cathepsins B/L | 100 | High (neuroblastoma) |
Ca074Me | Cathepsin B | 5000 | Moderate |
Z-FY-D | Cathepsins B/L | N/A | Low |
Neuroblastoma Treatment
A study demonstrated that treatment with this compound resulted in significant apoptosis in neuroblastoma cell lines (SK-N-SH and IMR-32). The treatment led to:
- Cell Viability Reduction : Viability assays indicated that concentrations below 0.2 μM did not impair cell growth despite a 90% inhibition of enzyme activity .
- Ultrastructural Changes : Electron microscopy revealed increased vesicular structures within treated cells, indicating lysosomal dysfunction due to cathepsin inhibition .
Broader Implications
The specificity of this compound for neuroblastoma cells suggests potential therapeutic applications in targeted cancer therapies. Its ability to induce apoptosis selectively could be leveraged to minimize side effects typically associated with conventional chemotherapy.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXETIYWQKLEA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.